molecular formula C8H6ClNS B3219184 5-Chloro-4-methylbenzothiazole CAS No. 1190316-34-7

5-Chloro-4-methylbenzothiazole

Cat. No. B3219184
CAS RN: 1190316-34-7
M. Wt: 183.66 g/mol
InChI Key: UVZYWOVXRLXZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methylbenzothiazole is a chemical compound with the molecular formula C8H6ClNS. It is a derivative of benzothiazole, which is a bicyclic compound involving a benzene ring fused to a thiazole ring . The compound is white to brown in color .


Synthesis Analysis

The synthesis of benzothiazole compounds, including 5-Chloro-4-methylbenzothiazole, has been a topic of interest in recent years. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-methylbenzothiazole involves a benzene ring fused to a thiazole ring, with a chlorine atom and a methyl group attached to different carbon atoms in the ring system .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Tropolones: A study by Bondareva et al. (2011) detailed the synthesis of new 2-(benzothiazol-2-yl)-1,3-tropolones by reacting substituted 5-chloro-2-methylbenzothiazoles with tetrachloro-1,2-benzoquinone, highlighting a method for creating novel chemical structures.

Medicinal Chemistry and Anticancer Activity

  • Anticancer Activity of Thiazolidinones: Research by Havrylyuk et al. (2010) demonstrated the antitumor potential of novel 4-thiazolidinones containing a benzothiazole moiety, indicating the relevance of 5-Chloro-4-methylbenzothiazole derivatives in cancer research.

Corrosion Inhibition

  • Corrosion Inhibition in Metals: A study by El aoufir et al. (2020) explored the use of thiazole derivatives, including those related to 5-Chloro-4-methylbenzothiazole, as corrosion inhibitors for mild steel in acidic environments, highlighting their potential industrial application.

Photochemical Behavior

  • Photochemical Studies: Liu et al. (2021) investigated the photochemical behavior of benzotriazole derivatives, including those similar to 5-Chloro-4-methylbenzothiazole, under UV light, providing insights into their behavior in various environmental conditions (Liu et al., 2021).

Bacterial Biotransformation

  • Biotransformation by Bacillus sp.: Research conducted by Arora and Jain (2012) revealed the capability of Bacillus sp. to biotransform 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole, demonstrating the role of microorganisms in altering the chemical structure of such compounds.

Computational Chemistry

  • Molecular Docking Studies: Karayel (2019) conducted molecular docking studies involving benzimidazole derivatives, related to 5-Chloro-4-methylbenzothiazole, to understand their interaction with biological targets, indicating the compound's relevance in drug design and molecular biology (Karayel, 2019).

Tuberculosis Treatment Research

  • Potential Anti-TB Drugs: A study by Huang et al. (2009) focused on the synthesis of 2-methylbenzothiazole derivatives as potential therapeutics for tuberculosis, suggesting the importance of 5-Chloro-4-methylbenzothiazole related compounds in treating infectious diseases.

Future Directions

The future directions in the study of 5-Chloro-4-methylbenzothiazole and related compounds likely involve further exploration of their synthesis, properties, and potential applications. This includes the development of more efficient and environmentally friendly synthesis methods, investigation of their physical and chemical properties, and exploration of their potential uses in various fields such as medicine and materials science .

properties

IUPAC Name

5-chloro-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-6(9)2-3-7-8(5)10-4-11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZYWOVXRLXZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methyl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-methylbenzothiazole
Reactant of Route 2
5-Chloro-4-methylbenzothiazole
Reactant of Route 3
5-Chloro-4-methylbenzothiazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-4-methylbenzothiazole
Reactant of Route 5
5-Chloro-4-methylbenzothiazole
Reactant of Route 6
Reactant of Route 6
5-Chloro-4-methylbenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.